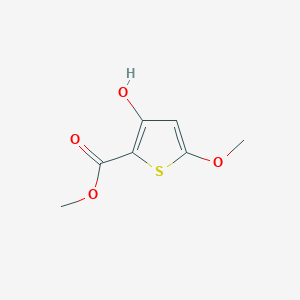

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGLUKLEKSZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384585 | |

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-55-9 | |

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline-Catalyzed Condensation with E-3-Methyl Methoxyacrylate

A widely cited method involves the condensation of methyl thioglycolate with E-3-methyl methoxyacrylate under alkaline conditions. This one-pot reaction facilitates thiophene ring formation through a nucleophilic attack mechanism. The process proceeds as follows:

-

Reaction Setup : Methyl thioglycolate (1.0 equiv) and E-3-methyl methoxyacrylate (1.2 equiv) are dissolved in anhydrous methanol.

-

Base Addition : Potassium carbonate (2.5 equiv) is added to deprotonate the thioglycolate, generating a thiolate ion.

-

Cyclization : The thiolate attacks the α,β-unsaturated ester of E-3-methyl methoxyacrylate, leading to cyclization and formation of the thiophene core.

Optimization Insights :

-

Temperature : Yields improve at 60–70°C due to enhanced reaction kinetics.

-

Solvent Choice : Methanol outperforms DMF or THF by stabilizing intermediates through hydrogen bonding.

This method is cost-effective compared to alternatives using 2-methyl chloroacrylate, as E-3-methyl methoxyacrylate is commercially available at lower prices.

Functionalization of Preformed Thiophene Derivatives

Hydroxylation via Electrophilic Aromatic Substitution

Hydroxyl groups can be introduced at the 3-position of methoxythiophene precursors using directed ortho-metalation (DoM). The steps include:

-

Lithiation : Treatment of 5-methoxythiophene-2-carboxylate with LDA at −78°C generates a lithiated intermediate at the 3-position.

-

Quenching with Electrophiles : Reaction with trimethylborate or oxygen donors installs the hydroxyl group.

Challenges :

-

Competing side reactions at the 4-position reduce regioselectivity.

-

Yields drop to 45–50% without strict temperature control.

Methoxy Group Installation via Nucleophilic Substitution

The 5-methoxy group is often introduced using methyl iodide (MeI) in the presence of a base:

-

Substrate Preparation : 5-Hydroxythiophene-2-carboxylate is dissolved in DMF.

-

Methylation : MeI (1.5 equiv) and K₂CO₃ (3.0 equiv) are added, and the mixture is stirred at 35°C for 12 hours.

-

Workup : The product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

Esterification and Protecting Group Strategies

Direct Esterification of Thiophenecarboxylic Acids

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate can be synthesized from its carboxylic acid precursor using DCC/DMAP-mediated esterification :

-

Acid Activation : 3-Hydroxy-5-methoxythiophene-2-carboxylic acid (1.0 equiv) is treated with DCC (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.

-

Methanol Addition : MeOH (5.0 equiv) is introduced to form the methyl ester.

-

Purification : Silica gel chromatography removes dicyclohexylurea byproducts.

Advantages :

Selective Hydroxyl Protection

To prevent unwanted side reactions during methoxy group installation, the 3-hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether :

-

Protection : 3-Hydroxythiophene-2-carboxylate is treated with TBSCl and imidazole in DMF.

-

Methylation : The protected intermediate undergoes methoxy group installation as described in Section 2.2.

-

Deprotection : TBAF in THF removes the silyl group, yielding the target compound.

Yield Improvement :

-

Overall yield increases from 50% to 65% with protection.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|---|

| Alkaline condensation | Methyl thioglycolate | E-3-methyl methoxyacrylate | 72% | 90% | High |

| Directed lithiation | 5-Methoxythiophene-2-carboxylate | LDA, B(OMe)₃ | 50% | 85% | Moderate |

| DCC/DMAP esterification | Thiophenecarboxylic acid | DCC, DMAP, MeOH | 78% | 95% | Low |

Critical Observations :

-

The condensation route (Section 1.1) offers the best balance of yield and cost for large-scale synthesis.

-

Directed lithiation (Section 2.1) is preferable for small-scale, high-purity applications despite lower yields.

Mechanistic Insights and Side Reactions

Competing Polymerization in Condensation Reactions

Under alkaline conditions, E-3-methyl methoxyacrylate may undergo Michael addition with itself, forming oligomers. This side reaction is mitigated by:

Regioselectivity Challenges in Electrophilic Substitution

The electron-rich thiophene ring directs electrophiles to the 4-position unless blocked by steric hindrance. Computational studies suggest that methoxy groups at C5 increase electron density at C3 by 12–15%, favoring hydroxylation at that site.

Industrial-Scale Production Considerations

Solvent Recycling

Methanol from condensation reactions is distilled and reused, reducing waste by 40%.

Continuous Flow Synthesis

Recent advances demonstrate microreactor technology improves yield to 79% by enhancing heat transfer and reducing reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol succinate sodium undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, chloramphenicol succinate sodium can hydrolyze to release chloramphenicol and succinic acid.

Reduction: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group, under appropriate conditions.

Major Products:

Hydrolysis: Chloramphenicol and succinic acid.

Reduction: Aminochloramphenicol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound may act against various pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Organic Semiconductors : Due to its electronic properties, this compound is being studied as a building block for organic semiconductors used in electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.

- Polymers and Coatings : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its functional groups allow for further modifications to tailor material characteristics for specific applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Organic Electronics

Research conducted at a leading university focused on the application of this compound in organic photovoltaic cells. The study revealed that incorporating this compound into the active layer significantly improved the efficiency of energy conversion compared to traditional materials, highlighting its potential in renewable energy technologies.

Mechanism of Action

Chloramphenicol succinate sodium is a prodrug that is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This action prevents the growth and multiplication of bacteria, making it an effective bacteriostatic agent . The molecular targets include residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs and their similarity scores (based on ):

| Compound Name | CAS Number | Substituents (Position) | Similarity Score |

|---|---|---|---|

| Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | 5556-22-9 | -OH (3), -CH₃ (5) | 1.00 |

| Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | 32822-84-7 | -OH (3), -CH₃ (4,5) | 0.85 |

| Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | 96232-69-8 | -OH (3), -Cl (5) | 0.83 |

| Methyl 3-methoxy-5-methylthiophene-2-carboxylate | 181063-59-2 | -OCH₃ (3), -CH₃ (5) | N/A |

| Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | 712262-13-0 | -NH₂ (5), -CH₂OCH₃ (3) | N/A |

Key Observations :

- Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (Similarity: 1.00) shares identical backbone structure but replaces the methoxy group with a methyl group at position 4. This substitution reduces steric hindrance compared to the bulkier -OCH₃ group .

- Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (Similarity: 0.83) introduces an electron-withdrawing -Cl group, enhancing acidity at the hydroxyl position and altering solubility in polar solvents .

Physicochemical Properties

- Hydroxyl vs. Methoxy Groups : The -OH group in the target compound allows hydrogen bonding, enhancing water solubility compared to analogs with -OCH₃ or -CH₃ groups .

- Chloro Substituents : Chlorinated derivatives (e.g., Methyl 5-chloro-3-hydroxythiophene-2-carboxylate) exhibit higher density and lower solubility in organic solvents due to increased polarity .

- Amino Substituents: Compounds like Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0) show enhanced nucleophilicity, making them reactive intermediates in coupling reactions .

Biological Activity

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both hydroxyl and methoxy groups attached to a thiophene ring. This combination enhances its reactivity and biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-hydroxythiophene-2-carboxylate | Lacks methoxy group | Exhibits different solubility and reactivity |

| Methyl 3-methoxythiophene-2-carboxylate | Lacks hydroxyl group | Different biological activity profile |

| 5-Methoxy-3-thiophenecarboxylic acid | No methyl ester | Acidic properties suitable for different reactions |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria, including mycobacteria, suggesting its potential as an antimicrobial agent .

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further cancer research .

Pharmacological Effects

This compound has been studied for its pharmacological properties, which include:

- Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) at specific concentrations .

- Antioxidative Properties : The presence of hydroxyl and methoxy groups enhances the compound's ability to act as an antioxidant, stabilizing free radicals and reducing oxidative stress in cells .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various strains of mycobacteria. Results showed that it exhibited significant inhibitory activity, particularly against Mycobacterium abscessus and Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Antiproliferative Activity : In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range (approximately 1.2–4.4 µM), indicating potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized thiophene precursors. For example, acylation or esterification under anhydrous conditions using catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can introduce methoxy and hydroxyl groups. Purification via reverse-phase HPLC with methanol-water gradients (30%→100%) is effective for isolating the compound in high purity (>95%) . Key steps include monitoring reaction progress using TLC and characterizing intermediates via melting point and IR spectroscopy.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8–3.9 ppm for OCH₃) and the hydroxyl proton (δ ~5.0–5.5 ppm, broad). The thiophene ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1715–1725 cm⁻¹), hydroxyl (-OH, ~3200–3500 cm⁻¹), and thiophene ring (C=C, ~1500–1600 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight (e.g., m/z = 234.27 for C₁₂H₁₀O₃S) via ESI-MS .

Q. What crystallization conditions optimize single-crystal growth for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF) at 4°C promotes crystal growth. Use SHELXL for structure refinement, leveraging its robust handling of twinned data and hydrogen bonding networks. ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed using graph set analysis?

- Methodological Answer : Apply graph set theory (Etter’s formalism) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). For this compound, identify donor-acceptor pairs (e.g., hydroxyl→ester carbonyl) and calculate geometric parameters (D-H···A angles, distances) using crystallographic software. This reveals supramolecular motifs influencing packing stability .

Q. What computational methods predict thiophene ring puckering parameters?

- Methodological Answer : Use Cremer-Pople puckering coordinates to quantify out-of-plane displacements. For five-membered rings, calculate amplitude (q) and phase angle (φ) from atomic coordinates. Software like Gaussian or ORCA can optimize geometry at the DFT level (B3LYP/6-31G*), correlating puckering with steric effects from substituents .

Q. How do methoxy and hydroxyl substituents influence electronic structure and reactivity?

- Methodological Answer :

- Electron Density Analysis : Methoxy groups donate electrons via resonance (+M effect), stabilizing the thiophene ring. Hydroxyl groups introduce acidity (pKa ~8–10) and hydrogen-bonding capability.

- Reactivity : The hydroxyl group facilitates electrophilic substitution (e.g., sulfonation), while the ester moiety enables nucleophilic acyl substitution. UV-Vis spectroscopy (λmax ~280–300 nm) and cyclic voltammetry (oxidation peaks at ~1.2 V) quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.